N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide
Description
N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide is a bicyclic pyridazinone derivative featuring:
- A cyclopenta[c]pyridazin-3-one core fused to a five-membered cyclopentane ring.
- An ethyl linker connecting the core to an acetamide group, which is further substituted with a 6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazine moiety.
Properties
IUPAC Name |
N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c25-17(12-24-18(26)7-6-15(22-24)16-5-2-10-28-16)20-8-9-23-19(27)11-13-3-1-4-14(13)21-23/h2,5-7,10-11H,1,3-4,8-9,12H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZBCMAKHJUZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
MK-8527 primarily targets the HIV-1 reverse transcriptase . This enzyme is crucial for the replication of HIV-1, making it an attractive target for antiretroviral therapy.
Mode of Action
MK-8527 is a nucleoside reverse transcriptase translocation inhibitor (NRTTI) . It is a 7-deaza-deoxyadenosine analog that is phosphorylated intracellularly to its active triphosphate (TP) form. MK-8527-TP inhibits reverse transcriptase by immediate (translocation) and delayed chain termination. This dual mechanism of action allows MK-8527 to effectively inhibit HIV-1 replication.
Biochemical Pathways
The primary biochemical pathway affected by MK-8527 is the HIV-1 replication pathway . By inhibiting the reverse transcriptase enzyme, MK-8527 prevents the conversion of viral RNA into DNA, a critical step in the replication of HIV-1.
Pharmacokinetics
The pharmacokinetics of MK-8527 are characterized by low to moderate clearance and volume of distribution, with good oral absorption. Following oral administration, the TP form of MK-8527 has an intracellular half-life (t1/2) in peripheral blood mononuclear cells (PBMCs) of approximately 48 hours, significantly longer than the plasma t1/2 of the parent compound, MK-8527, which is about 7 hours. This extended intracellular half-life makes MK-8527 suitable for less-frequent-than-daily dosing.
Result of Action
The inhibition of HIV-1 reverse transcriptase by MK-8527 results in a significant reduction in HIV-1 replication. This leads to a decrease in viral load and an increase in CD4+ T cell counts, improving the immune response in individuals with HIV-1.
Action Environment
The action of MK-8527 can be influenced by various environmental factors. Furthermore, the intracellular concentration of MK-8527-TP can increase when the drug is taken with food. More research is needed to fully understand the impact of other environmental factors on the action, efficacy, and stability of MK-8527.
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyridazinone Derivatives with Substituted Acetamide Groups
Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates ()
- Structural Similarities : Shares the 6-oxo-dihydropyridazine and acetamide backbone.
- Key Differences: The thiophen-2-yl group in the target compound is replaced with p-tolyl (methyl-substituted phenyl). Additional ester functionalities (alkanoates) are present in ’s compounds.
- Synthesis: employs a one-pot method using amino acid esters and azides, whereas the target compound’s synthesis likely involves cyclization and coupling steps similar to those in (e.g., potassium carbonate-mediated alkylation) .
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones ()
- Structural Similarities: Both contain a pyridazinone core.
- Key Differences :
Natural Product Analogues with Shared Scaffolds ()
Studies on oleanolic acid (OA) and hederagenin (HG) demonstrate that compounds with similar scaffolds (e.g., triterpenoid cores) exhibit overlapping mechanisms of action (MOAs), such as anti-inflammatory or anticancer activity. Computational analysis using physicochemical descriptors and docking simulations (as in ) could predict MOAs for the target compound:
- The thiophene substituent may mimic aromatic moieties in natural products, enhancing binding to hydrophobic pockets in enzymes like cyclooxygenase or kinases.
- Systems pharmacology models (e.g., BATMAN-TCM) could identify shared targets between the target compound and pyridazinone-based drugs .
Data Tables
Research Implications
- Synthetic Optimization : Methods from and could be adapted to improve the target compound’s yield or purity.
- Mechanistic Predictions: Docking studies (as in ) should prioritize proteins associated with pyridazinone bioactivity, such as phosphodiesterases or tyrosine kinases.
- Biological Testing : Gene expression profiling () and transcriptome analysis are recommended to validate hypothesized MOAs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
